molecular formula C20H23NO5 B5177361 Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate

Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B5177361
M. Wt: 357.4 g/mol
InChI Key: DHFXNDMECHNHKS-UHFFFAOYSA-N
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Description

Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO5. It is a derivative of benzoic acid and contains a butyl ester group, a 3,5-dimethoxyphenyl group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Esterification: The resulting amide is then esterified with butanol in the presence of a catalyst such as sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The amide linkage and ester group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a butyl ester, amide linkage, and methoxy-substituted phenyl ring makes it a versatile compound for various applications .

Properties

IUPAC Name

butyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-4-5-10-26-20(23)14-6-8-16(9-7-14)21-19(22)15-11-17(24-2)13-18(12-15)25-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFXNDMECHNHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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